molecular formula C22H15ClN4O4S B2568770 4-(3-(((4-Chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-2-(3-pyridinyl)pyrimidine CAS No. 303145-52-0

4-(3-(((4-Chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-2-(3-pyridinyl)pyrimidine

Cat. No.: B2568770
CAS No.: 303145-52-0
M. Wt: 466.9
InChI Key: KEZFTUYZWYSXKP-UHFFFAOYSA-N
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Description

4-(3-(((4-Chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-2-(3-pyridinyl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(((4-Chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-2-(3-pyridinyl)pyrimidine typically involves multi-step organic reactions. The process often starts with the preparation of the pyrimidine core, followed by the introduction of the chlorophenyl, sulfonyl, nitrophenyl, and pyridinyl groups through various substitution and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and efficiency. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and minimize human error.

Chemical Reactions Analysis

Types of Reactions

4-(3-(((4-Chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-2-(3-pyridinyl)pyrimidine can undergo several types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Various functional groups can be substituted on the pyrimidine core or the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-(3-(((4-Chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-2-(3-pyridinyl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(3-(((4-Chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-2-(3-pyridinyl)pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound’s various functional groups allow it to bind to specific sites on these targets, modulating their activity. The pathways involved can include inhibition or activation of enzymatic reactions, binding to DNA or RNA, or interaction with cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-(((4-Chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-2-(3-pyridinyl)pyridine
  • 4-(3-(((4-Chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-2-(3-pyridinyl)pyrazine

Uniqueness

4-(3-(((4-Chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-2-(3-pyridinyl)pyrimidine is unique due to its specific combination of functional groups and the pyrimidine core. This structure provides distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

4-[3-[(4-chlorophenyl)sulfonylmethyl]-4-nitrophenyl]-2-pyridin-3-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN4O4S/c23-18-4-6-19(7-5-18)32(30,31)14-17-12-15(3-8-21(17)27(28)29)20-9-11-25-22(26-20)16-2-1-10-24-13-16/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEZFTUYZWYSXKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=CC(=N2)C3=CC(=C(C=C3)[N+](=O)[O-])CS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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